molecular formula C22H24ClFN2O4S B11349771 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B11349771
M. Wt: 467.0 g/mol
InChI Key: PHXCIQZPFLKJNX-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a carboxamide group, and distinct substituents such as chloro, fluoro, and methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a suitable carboxylic acid or its derivative.

    Substitution Reactions: The chloro and fluoro substituents are introduced through halogenation reactions, often using reagents like thionyl chloride or fluorinating agents.

    Methanesulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Allylation: The prop-2-en-1-yloxy group is introduced through an allylation reaction, typically using allyl bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the allyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carboxamide group or the halogen substituents using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or reduced amide products.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxylate: Differing by the presence of a carboxylate group instead of a carboxamide group.

    1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-amine: Differing by the presence of an amine group instead of a carboxamide group.

    1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-alcohol: Differing by the presence of an alcohol group instead of a carboxamide group.

These comparisons highlight the uniqueness of the compound’s structure and its potential for diverse applications.

Properties

Molecular Formula

C22H24ClFN2O4S

Molecular Weight

467.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(3-prop-2-enoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H24ClFN2O4S/c1-2-13-30-18-6-3-5-17(14-18)25-22(27)16-9-11-26(12-10-16)31(28,29)15-19-20(23)7-4-8-21(19)24/h2-8,14,16H,1,9-13,15H2,(H,25,27)

InChI Key

PHXCIQZPFLKJNX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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